Heptafluoro-1-iodobut-1-ene
Overview
Description
Heptafluoro-1-iodobut-1-ene is a fluorinated organic compound with the molecular formula C4F7I. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a butene backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoro-1-iodobut-1-ene can be synthesized through several methods. One common approach involves the reaction of heptafluorobutene with iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Heptafluoro-1-iodobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include fluorinated amines, thiols, and other derivatives.
Addition Products: Addition reactions yield compounds with added halogen atoms or other functional groups.
Scientific Research Applications
Heptafluoro-1-iodobut-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of heptafluoro-1-iodobut-1-ene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms, which enhance its electrophilic nature .
Comparison with Similar Compounds
1-Iodoheptafluorobut-1-ene: A closely related compound with similar properties and applications.
Heptafluorobutene: Another fluorinated compound with a different halogen atom, offering distinct reactivity and uses.
Uniqueness: Heptafluoro-1-iodobut-1-ene stands out due to its combination of fluorine and iodine atoms, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring high precision and specific chemical properties .
Properties
IUPAC Name |
(Z)-1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDESBAUIILLG-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/I)(\C(C(F)(F)F)(F)F)/F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397616 | |
Record name | (1Z)-Perfluoro-1-iodo-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113612-30-9 | |
Record name | (1Z)-Perfluoro-1-iodo-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.